4-Methyl-3-phenylpiperidine
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Overview
Description
4-Methyl-3-phenylpiperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The structure of this compound includes a methyl group at the fourth position and a phenyl group at the third position of the piperidine ring, making it a unique and valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenylpropionaldehyde with methylamine followed by cyclization can yield this compound . Another method involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenylpiperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized piperidine compounds.
Scientific Research Applications
4-Methyl-3-phenylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenylpiperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives are known to interact with opioid receptors, leading to analgesic effects . The compound may also interact with other receptors and enzymes, influencing various biological pathways .
Comparison with Similar Compounds
Pethidine (Meperidine): An opioid analgesic with a similar piperidine structure.
Ketobemidone: Another opioid analgesic with a piperidine ring.
Paroxetine: A selective serotonin reuptake inhibitor with a piperidine moiety.
Uniqueness: 4-Methyl-3-phenylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-methyl-3-phenylpiperidine |
InChI |
InChI=1S/C12H17N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
InChI Key |
UIDLQAWMPWRZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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